Methyl 2-(3-(sec-butyl)thioureido)nicotinate
Description
Methyl 2-(3-(sec-butyl)thioureido)nicotinate is a nicotinic acid derivative featuring a thioureido substituent at the 2-position of the pyridine ring. The thiourea moiety is further modified with a sec-butyl group, imparting steric bulk and lipophilicity, while the methyl ester at the carboxylate position enhances solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-(butan-2-ylcarbamothioylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-4-8(2)14-12(18)15-10-9(11(16)17-3)6-5-7-13-10/h5-8H,4H2,1-3H3,(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFBKKCPLKXIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=C(C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(sec-butyl)thioureido)nicotinate typically involves the reaction of methyl nicotinate with sec-butyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(sec-butyl)thioureido)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioureido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original thioureido group.
Scientific Research Applications
Methyl 2-(3-(sec-butyl)thioureido)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(sec-butyl)thioureido)nicotinate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nicotinate moiety may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The sec-butyl group introduces steric hindrance and lipophilicity, contrasting with the electron-withdrawing ethoxycarbonyl group in and the aromatic thiazole in . These differences influence solubility, crystallinity, and intermolecular interactions.
Hydrogen Bonding and Spectroscopic Properties
Thiourea derivatives exhibit distinct NMR shifts due to intramolecular hydrogen bonding. For instance:
- In , the NH proton in 1-benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea resonates at 11.49 ppm (intramolecular N–H···S=C bonding), whereas non-hydrogen-bonded NH groups appear at 6.38 ppm .
Stability and Enzymatic Hydrolysis Profiles
Nicotinate esters are substrates for human serum albumin (HSA)-catalyzed hydrolysis. Key findings from include:
- Methyl nicotinate has a half-life of >95 hours in HSA, while bulkier esters (e.g., tert-butyl) resist hydrolysis .
- The thioureido group in the target compound may stabilize the ester against hydrolysis via steric shielding or electronic effects, contrasting with the rapid hydrolysis of 2-butoxyethyl nicotinate (half-life <15 minutes) .
Biological Activity
Methyl 2-(3-(sec-butyl)thioureido)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16N4OS
- Molecular Weight : 244.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea moiety is known to exhibit enzyme inhibitory properties, which can lead to modulation of metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer progression.
- Receptor Interaction : It may bind to certain receptors, altering signaling pathways that could lead to therapeutic effects.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, with some studies indicating that it may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in vitro.
Case Studies
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Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
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Anticancer Activity Assessment :
- In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7).
- The mechanism was linked to cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analysis.
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Anti-inflammatory Mechanism Investigation :
- A recent study investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.
- The results showed a decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting a potential pathway for therapeutic application in inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
